molecular formula C10H15ClN2O2 B1419440 1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride CAS No. 1193388-14-5

1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride

Cat. No.: B1419440
CAS No.: 1193388-14-5
M. Wt: 230.69 g/mol
InChI Key: LIJJCJWYBUOCNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride can be compared with other similar compounds, such as:

  • 1-[(2-Furyl)carbonyl]piperazine hydrochloride
  • 1-[(2-Thienyl)carbonyl]piperazine hydrochloride
  • 1-[(2-Pyridyl)carbonyl]piperazine hydrochloride

These compounds share similar structural features but differ in the nature of the heterocyclic ring attached to the piperazine moiety. The uniqueness of this compound lies in the presence of the 2-methylfuran ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(2-methylfuran-3-yl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-8-9(2-7-14-8)10(13)12-5-3-11-4-6-12;/h2,7,11H,3-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJJCJWYBUOCNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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